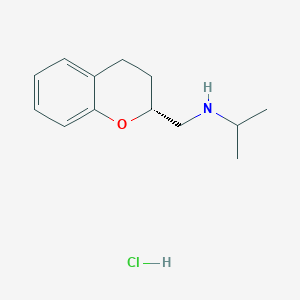

Chroman-2-ylmethyl-isopropyl-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

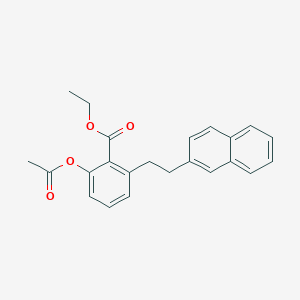

Chroman-2-ylmethyl-isopropyl-amine hydrochloride is a compound with the molecular formula C13H20ClNO . It is used for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the N-H stretching absorption in the infrared spectrum can be used to identify amines . The hydrogens attached to an amine show up at 0.5-5.0 ppm in the 1H NMR spectrum . Carbons directly attached to the nitrogen appear in the 10-65 ppm region of a 13C NMR spectrum .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, amines in general undergo several types of reactions. These include alkylation, acylation, and elimination reactions . The exact reactions that this compound undergoes would depend on its specific structure and the conditions under which it is reacted.Aplicaciones Científicas De Investigación

Chromones and Derivatives

Chromones (1-benzopyran-4-ones) are natural compounds present in significant amounts in the human diet and are associated with various physiological activities, including anti-inflammatory, antidiabetic, antitumor, and anticancer effects. These activities are believed to be linked to the antioxidant properties of chromones, which can neutralize active oxygen and interrupt free radical processes, potentially delaying or inhibiting cellular damage leading to diseases. Chromones and their derivatives exhibit radical scavenging activity, which is crucial for their antioxidant properties. The presence of a double bond, a carbonyl group in the chromone core, and specific hydroxyl groups are key for their radical scavenging capabilities. Methylation or glycosylation of these hydroxyl groups can decrease their radical scavenging potential (Yadav et al., 2014).

Amine-functionalized Materials

Amine-functionalized materials, particularly metal-organic frameworks (MOFs), have been extensively studied for their applications in CO2 capture due to the strong interaction between CO2 and basic amino functionalities. These materials have shown great promise in environmental applications, including gas separation and catalysis, highlighting the versatility of amine functionalities in scientific research (Lin et al., 2016).

Analytical Applications

In analytical chemistry, amine derivatives play a critical role in chromatography, serving as key components in stationary phases or as subjects in method development. For example, hydrophilic interaction liquid chromatography (HILIC) benefits from the properties of amine functionalities to analyze small polar compounds, demonstrating the importance of understanding and optimizing amine interactions in analytical separations (Jandera, 2011).

Propiedades

IUPAC Name |

N-[[(2R)-3,4-dihydro-2H-chromen-2-yl]methyl]propan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-10(2)14-9-12-8-7-11-5-3-4-6-13(11)15-12;/h3-6,10,12,14H,7-9H2,1-2H3;1H/t12-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAJIZWIYVUZSAE-UTONKHPSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1CCC2=CC=CC=C2O1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC[C@H]1CCC2=CC=CC=C2O1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

ruthenium(II) trifluoromethanesulfonate](/img/structure/B6308305.png)

![(R)-(+)-7-[N-(2-Phthio)ethylamino]-7'-[bis(3,5-di-t-BuPh)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane, 97+% (>99% ee)](/img/structure/B6308308.png)

![(R)-(+)-7-[N-(2-Benzylthio)ethylamino]-7'-[bis(3,5-di-t-butylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane, 97+% (>99% ee) [(R)-DTB-SpiroSAP-Bn]](/img/structure/B6308314.png)

![(R)-(+)-7-[N-(2-Phenylthio)ethylamino]-7'-[bis(3,5-dimethylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane, 97+% (>99% ee) [(R)-Xyl-SpiroSAP-Ph]](/img/structure/B6308317.png)

![17-(3,3-Dimethoxy-propyl)-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16,17,20-hexadecahydro-cyclopropa[15,16]cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B6308379.png)

![Diethyl [N-methyl(benzyl)amino]malonate hydrochloride](/img/structure/B6308401.png)

![2-Aminobenzo[b]thiophene-3-carbonitrile HCl](/img/structure/B6308406.png)